BENGHE Methodological & Application

Check Availability & Pricing

Application Note: A Robust HPLC Method for
Impurity Profiling of Finasteride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Finasteride Carboxaldehyde

Cat. No.: B030425

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and robust High-Performance Liquid
Chromatography (HPLC) method for the effective separation and quantification of Finasteride
and its potential impurities. The developed stability-indicating method is crucial for ensuring the
quality, safety, and efficacy of Finasteride in pharmaceutical formulations. This document
provides a step-by-step protocol for method development, system suitability, and forced
degradation studies, along with a summary of expected quantitative data.

Introduction

Finasteride is a synthetic 4-azasteroid compound and a specific inhibitor of the steroid Type Il
5a-reductase, an intracellular enzyme that converts testosterone into the more potent androgen
5a-dihydrotestosterone (DHT). It is widely used in the treatment of benign prostatic hyperplasia
and male pattern baldness. The manufacturing process and storage of Finasteride can lead to
the formation of various impurities, which may impact its therapeutic efficacy and safety.[1]
Therefore, a reliable analytical method for the identification and quantification of these
impurities is essential for quality control and regulatory compliance.

This application note describes a validated, stability-indicating reversed-phase HPLC (RP-
HPLC) method capable of separating Finasteride from its known impurities and degradation
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products. The method is designed to be precise, accurate, and robust for routine analysis in a
quality control laboratory.

HPLC Method Development and Validation

The primary objective of this method development was to achieve adequate separation
between Finasteride and its known process-related impurities and degradation products. A
systematic approach was undertaken, evaluating various stationary phases, mobile phase
compositions, and gradient conditions.

Chromatographic Conditions

A successful separation was achieved using a C18 stationary phase with a gradient elution
program. The use of a buffer in the mobile phase helps to control the peak shape of the
ionizable analytes. Acetonitrile was chosen as the organic modifier due to its favorable UV
transparency and elution strength. A detection wavelength of 210 nm was selected as it
provides good sensitivity for both Finasteride and its impurities.[2][3][4][5]

Table 1: Optimized Chromatographic Conditions

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


http://ajpamc.com/article/ANALYTICAL%20METHOD%20DEVELOPMENT%20AND%20VALIDATION%20OF%20RELATED%20SUBSTANCES%20BY%20RP%20-%20HPLC%20METHOD%20FOR%20FINASTERIDE%20IN%20PURE%20AND%20PHARMACEUTICAL%20DOSAGE%20FORM.pdf
https://openaccess.marmara.edu.tr/entities/publication/5975ff92-98d1-42d4-8c47-25eae908f708
https://www.scirp.org/journal/paperinformation?paperid=24469
https://www.researchgate.net/figure/The-chromatogram-of-finasteride-and-its-impurities-Chromatographic-conditions-a-Nova_fig2_229169611
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Parameter Condition

Column C18, 250 mm x 4.6 mm, 5 um
Mobile Phase A 2.5 mM Orthophosphoric acid in Water
Mobile Phase B Acetonitrile:Water (90:10, v/v)
Gradient Program Time (min)

0

3

10.5

12

13.5

16

Flow Rate 1.0 mL/min

Column Temperature 25°C

Detection Wavelength 210 nm

Injection Volume 10 pyL

Diluent Water:Acetonitrile (1:1, v/v)

System Suitability

System suitability tests are essential to ensure that the chromatographic system is performing
adequately. The parameters listed in Table 2 should be met before performing any sample
analysis.

Table 2: System Suitability Criteria
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Parameter Acceptance Criteria
Tailing Factor (Finasteride) <20

Theoretical Plates (Finasteride) > 2000

Resolution (between Finasteride and nearest 520

eluting impurity)

%RSD for replicate injections (Area) <2.0%

Experimental Protocols
Standard and Sample Preparation

Standard Stock Solution (Finasteride): Accurately weigh and dissolve an appropriate amount
of Finasteride reference standard in the diluent to obtain a concentration of 0.5 mg/mL.

Impurity Stock Solution: Prepare a stock solution containing known impurities at a
concentration of approximately 0.1 mg/mL in the diluent.

Spiked Sample Solution: Spike the Finasteride standard solution with the impurity stock
solution to a final impurity concentration of 0.15% relative to the Finasteride concentration.
This solution is used for validation and to confirm the resolution of the method.

Sample Solution: Accurately weigh and dissolve the Finasteride drug substance or a crushed
tablet powder in the diluent to obtain a final concentration of 0.5 mg/mL. Filter the solution
through a 0.45 pm nylon filter before injection.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were

performed on the Finasteride drug substance.[4][6] The drug was subjected to various stress

conditions to induce degradation.

o Acid Hydrolysis: Dissolve Finasteride in 0.1 N HCI and heat at 70°C for 24 hours.[4]

o Base Hydrolysis: Dissolve Finasteride in 0.1 N NaOH and heat at 70°C for 24 hours.
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» Oxidative Degradation: Treat Finasteride solution with 3% H202 at room temperature for 24
hours.[6]

o Thermal Degradation: Expose solid Finasteride to a temperature of 60°C for 48 hours.[6]
» Photolytic Degradation: Expose Finasteride solution to UV light (254 nm) for 48 hours.[6]

After exposure, the stressed samples were diluted with the diluent to the target concentration
and analyzed by the proposed HPLC method. The chromatograms should be evaluated for the
separation of degradation products from the main Finasteride peak.

Data Presentation

The developed method effectively separates Finasteride from its known impurities. The
retention times and resolution values obtained from the analysis of a spiked sample are
summarized in Table 3.

Table 3: Typical Retention Times and Resolution for Finasteride and its Impurities

Retention Time (min)

Compound Resolution (Rs)
(Approx.)

Impurity C 4.5

Impurity B 6.8 >3.0

Finasteride 8.2 >25

Impurity A 9.5 >2.0

Impurity D 11.2 >3.0

Note: Retention times are approximate and may vary depending on the specific column and
system used.

Visualization of the Method Development Workflow

The logical workflow for the development and validation of this HPLC method is illustrated in
the following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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